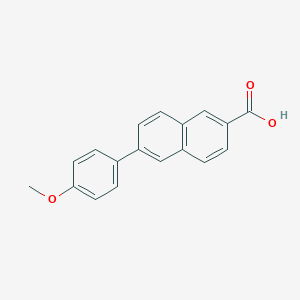

6-(4-Methoxyphenyl)-2-naphthoic acid

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGBUJIDJTPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568184 | |

| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132292-17-2 | |

| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-Methoxyphenyl)-2-naphthoic acid

Introduction

6-(4-Methoxyphenyl)-2-naphthoic acid is a key aromatic carboxylic acid derivative whose structural motif is of significant interest in medicinal chemistry and materials science. As a biaryl compound, it serves as a crucial intermediate and a foundational scaffold for more complex molecules, including active pharmaceutical ingredients (APIs). Notably, it is a direct precursor to Adapalene, a third-generation synthetic retinoid used in the treatment of acne, by undergoing a subsequent Friedel-Crafts adamantylation. The synthesis of this molecule is a prime example of modern carbon-carbon bond formation strategies, showcasing the power and versatility of transition-metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the principal and alternative synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations for each approach. We will delve into the widely adopted Suzuki-Miyaura coupling, explore viable alternatives such as the Negishi and Stille couplings, and detail the synthesis of the requisite starting materials.

Chapter 1: The Predominant Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and industrially favored method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the central C-C bond by coupling an organoboron species with an organic halide.[3] Its popularity stems from its high functional group tolerance, the commercial availability and stability of its reagents, and the relatively mild reaction conditions required.[4]

The core reaction involves the coupling of 6-bromo-2-naphthoic acid (or its corresponding ester) with 4-methoxyphenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][6]

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (6-bromo-2-naphthoic acid derivative) to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate.[4][7]

-

Transmetalation : The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, undergoes transmetalation with the arylpalladium(II) complex. The base (e.g., K₂CO₃, NaOH) forms a boronate species, which facilitates the transfer of the 4-methoxyphenyl group to the palladium center, displacing the halide.[2][8]

-

Reductive Elimination : The resulting diarylpalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle for this specific synthesis.

Key Reaction Parameters and Variations

The success and efficiency of the Suzuki coupling are highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Choices & Rationale |

| Palladium Source | Pd(PPh₃)₄ : Often used directly as the active Pd(0) source. Pd(OAc)₂ / Pd₂ (dba)₃ : Pd(II) or Pd(0) precursors that require a ligand for stability and activity.[2][6] Pd/C : A heterogeneous catalyst that offers easier product purification but may require harsher conditions.[1] |

| Ligand | Triphenylphosphine (PPh₃) : A standard, widely used phosphine ligand. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) : Enhance catalyst activity, particularly for less reactive aryl chlorides or hindered substrates.[4] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ : Common inorganic bases used to activate the boronic acid.[8] NaOH, KOH : Stronger bases that can be effective but may not be compatible with base-sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF : Common organic solvents. Aqueous mixtures (e.g., Toluene/Water, Dioxane/Water) : Often used to dissolve the inorganic base and facilitate the reaction.[8] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the methyl ester of this compound, followed by hydrolysis. Using the methyl ester of 6-bromo-2-naphthoic acid is common practice to improve solubility and prevent potential side reactions involving the carboxylic acid group.

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup : In a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer, add methyl 6-bromo-2-naphthoate (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), and a base such as sodium carbonate (2.0 eq).

-

Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Degassing : Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 v/v/v). Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup : After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product, methyl 6-(4-methoxyphenyl)-2-naphthoate, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

-

Reaction : Dissolve the purified methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (2-3 eq).

-

Heating : Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of ~2-3.

-

Isolation : The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Chapter 2: Synthesis of Key Precursors

The availability and purity of the starting materials are paramount for a successful coupling reaction. This section details the synthesis of the two primary precursors.

Synthesis of 6-Bromo-2-naphthoic acid

This precursor can be prepared via several routes, most commonly by the hydrolysis of its corresponding methyl ester, which is often synthesized from 2-naphthoic acid or 6-bromo-2-naphthol.[9]

Method 1: From Methyl 6-bromo-2-naphthoate

A straightforward approach is the saponification of commercially available or synthesized methyl 6-bromo-2-naphthoate.[9]

-

Reaction : Suspend methyl 6-bromo-2-naphthoate (1.0 eq) in methanol.

-

Base Addition : Add a solution of potassium hydroxide (2.0 eq) in water.

-

Hydrolysis : Heat the mixture at 50 °C with vigorous stirring for approximately 8 hours. The initial suspension will become a homogeneous solution.[9]

-

Workup : After completion, concentrate the solvent, add water, and wash with ethyl acetate to remove any unreacted ester.

-

Acidification & Isolation : Acidify the aqueous phase with dilute sulfuric or hydrochloric acid to pH 3, leading to the precipitation of the product.[9] Filter, wash with water, and dry to obtain pure 6-bromo-2-naphthoic acid.

Method 2: From 6-Bromo-2-naphthol

An alternative route starts from 6-bromo-2-naphthol, which can be prepared by the bromination of β-naphthol.[10] The subsequent conversion to the carboxylic acid is more complex, potentially involving steps like conversion to a triflate, followed by palladium-catalyzed carbonylation.

Synthesis of 4-Methoxyphenylboronic acid

This boronic acid is commercially available but can also be readily synthesized in the lab, typically via a Grignard reaction.[11]

-

Grignard Reagent Formation : Prepare the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Borylation : Cool the Grignard solution to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[11]

-

Hydrolysis : Allow the mixture to warm to room temperature and then quench by adding an acidic aqueous solution (e.g., 10% HCl).

-

Isolation and Purification : Extract the product into an organic solvent like diethyl ether. After washing and drying the organic phase, remove the solvent in vacuo. The resulting crude solid is typically purified by recrystallization from water to yield pure 4-methoxyphenylboronic acid.[11]

Chapter 3: Alternative Synthetic Pathways

While Suzuki-Miyaura coupling is the dominant method, other palladium- or nickel-catalyzed cross-coupling reactions provide viable alternatives, each with its own set of advantages and disadvantages.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[12][13] This method is known for its high reactivity and tolerance of a wide array of functional groups.[12][14] The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15] The key difference is the transmetalation step, which involves the transfer of the organic group from zinc to palladium.

Causality Behind Choosing Negishi Coupling:

-

Higher Reactivity: Organozinc reagents are generally more nucleophilic than organoboranes, which can lead to faster reaction times or allow for the coupling of less reactive organic halides (e.g., aryl chlorides).

-

Milder Conditions: The reaction often proceeds at or near room temperature.[12]

-

Drawbacks: Organozinc reagents are moisture-sensitive and must be prepared and handled under strictly anhydrous conditions, making the procedure more technically demanding than the Suzuki coupling.

Stille Coupling

The Stille coupling employs an organotin (stannane) reagent.[16] A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups.[17][18]

The mechanism follows the same fundamental steps of the palladium-catalyzed cross-coupling family.[16][19]

Causality Behind Choosing Stille Coupling:

-

Functional Group Tolerance: The stability of organostannanes makes this method highly tolerant of sensitive functional groups that might not withstand the conditions for preparing Grignard or organozinc reagents.[17]

-

Neutral Conditions: Unlike the Suzuki coupling, the Stille reaction does not require a base for activation, which can be advantageous for base-sensitive substrates.

-

Primary Drawback: The major disadvantage is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a significant concern in pharmaceutical synthesis.[16]

Conclusion

The synthesis of this compound is most efficiently and practically achieved via the Suzuki-Miyaura cross-coupling reaction. This pathway offers a robust, scalable, and versatile method utilizing relatively stable and accessible precursors. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields and purity.

While alternative methods like the Negishi and Stille couplings are mechanistically viable, they present practical challenges. The moisture sensitivity of organozinc reagents in the Negishi coupling and the toxicity of organotin compounds in the Stille coupling make them less attractive for large-scale and pharmaceutical applications compared to the Suzuki-Miyaura protocol. A thorough understanding of these synthetic strategies, from mechanistic principles to practical execution, empowers chemists to make informed decisions in the synthesis of this valuable biaryl intermediate and its derivatives.

References

-

Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Autechaux. (n.d.). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Retrieved from [Link]

-

Grokipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-51). Springer, Berlin, Heidelberg. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]

-

zoite. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]

-

Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. 88, 197. [Link]

-

ResearchGate. (n.d.). Pd cross-coupling mechanism of the Stille reaction. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 6-(4-Methoxyphenyl)-2-naphthoic acid: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of 6-(4-Methoxyphenyl)-2-naphthoic acid (CAS Number: 132292-17-2) incorporates several key features that dictate its spectroscopic behavior: a naphthalene ring system, a methoxy-substituted phenyl ring, and a carboxylic acid functional group.[2] The electronic communication between the two aromatic rings and the influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group are of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° or 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Naphthalene Protons | 7.8 - 8.6 | Multiplets/Doublets | 6H |

| Phenyl Protons (ortho to methoxy) | ~7.0 | Doublet | 2H |

| Phenyl Protons (meta to methoxy) | ~7.6 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

The protons on the naphthalene ring will likely appear as a series of complex multiplets and doublets in the downfield region due to complex spin-spin coupling. The protons on the methoxyphenyl ring are expected to show a more straightforward pattern, with two doublets corresponding to the protons ortho and meta to the methoxy group. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 18 distinct signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon | 55 - 60 |

The aromatic region will be complex, containing signals for the 10 carbons of the naphthalene system and the 6 carbons of the phenyl ring. The quaternary carbons will generally have lower intensities. The carbon of the methoxy group is expected to have a characteristic chemical shift around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: Workflow for FT-IR Spectroscopic Analysis.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid dimer, which will likely overlap with the aromatic C-H stretches. A strong carbonyl (C=O) absorption will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

-

Analyze the fragmentation pattern to gain structural information.

-

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

-

Molecular Weight: 278.31 g/mol [3]

-

Molecular Ion:

-

In negative ion mode (ESI-), the base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 277.

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 279 would be expected.

-

-

Key Fragmentation:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of COOH (45 Da) to give a fragment at m/z 233.

-

Cleavage at the bond connecting the two aromatic rings, though this is generally less favorable for non-activated biphenyl systems.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Predicted UV-Vis Spectrum

The extended π-system of the biphenyl-naphthalene structure is expected to result in strong UV absorption. Based on studies of this compound, significant absorbance is observed.[2] The spectrum will likely show multiple absorption bands characteristic of the naphthalene and biphenyl chromophores. Typically, biphenyl derivatives exhibit two absorption peaks.[4]

-

λ_max: Strong absorptions are expected in the range of 250-350 nm.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The detailed protocols and expected data for NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable resource for researchers working with this compound. By understanding the theoretical underpinnings of its spectroscopic behavior, scientists can more effectively plan experiments, interpret analytical data, and confirm the identity and purity of this important synthetic intermediate. It is important to reiterate that while based on sound scientific principles, the spectral data presented herein is predictive and should be confirmed by experimental analysis.

References

-

Bioorganic Chemistry. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158. [Link]

-

ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

potential biological activity of 6-(4-Methoxyphenyl)-2-naphthoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 6-(4-Methoxyphenyl)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. As a Senior Application Scientist, this document synthesizes current literature, posits logical next steps for research, and provides actionable experimental protocols to explore the full therapeutic potential of this molecule.

Introduction: A Precursor to a Known Therapeutic

This compound is a synthetic organic compound featuring a naphthalene core substituted with a methoxyphenyl group. While direct research into its biological effects is nascent, its primary significance in the scientific literature is as the immediate precursor to the well-established third-generation synthetic retinoid, Adapalene.[1][2] Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a widely used topical treatment for acne vulgaris.[3][4] The synthesis of Adapalene involves a Suzuki coupling reaction to form this compound, which is then functionalized with an adamantyl group.[1] This close structural relationship provides a strong foundation for hypothesizing its potential biological activities.

Part 1: Known Biological Interactions and Inherent Activity

Interaction with DNA

A foundational study has demonstrated that this compound and its ethyl ester derivative possess the ability to interact with DNA in aqueous solutions under physiological conditions.[1] This interaction, characterized by UV-vis spectroscopy, suggests an intercalative binding mode. While the binding affinity is moderate, it establishes a baseline biological interaction for this chemical scaffold.

| Compound | Binding Constant (K) (M⁻¹) |

| This compound | 1.1 x 10⁴ - 1.1 x 10⁵ |

| This compound ethyl ester | 1.1 x 10⁴ - 1.1 x 10⁵ |

| Adapalene (Adamantylated derivative) | Higher than parent compound |

Table 1: DNA Binding Constants of this compound and its derivatives. The adamantylated compounds demonstrated higher binding constants, indicating a stronger interaction with DNA, likely stabilized by hydrophobic interactions from the adamantyl group.[1]

This inherent DNA-binding capability suggests that the molecule could potentially influence DNA replication and transcription, a characteristic of some cytotoxic and anti-cancer agents.

Part 2: Predicted Biological Activities and Mechanistic Hypotheses

Given the limited direct research, the most promising avenues for investigation are derived from the activities of its well-characterized derivative, Adapalene, and other structurally related molecules.

Potential Retinoid-like Activity

The most logical hypothesis is that this compound possesses retinoid-like activity. Adapalene exerts its therapeutic effects by selectively agonizing Retinoic Acid Receptors (RARs), specifically RARβ and RARγ.[1][3] Upon binding, the receptor-ligand complex heterodimerizes with a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of genes involved in cell differentiation, proliferation, and inflammation.[3]

It is plausible that the adamantyl group on Adapalene enhances binding affinity and specificity for RARs, but the core this compound structure may retain a basal level of receptor interaction.

Potential Anti-Inflammatory Activity

Beyond retinoid receptor modulation, a related compound, 6-Methoxy-2-naphthoic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, is a known inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[5] These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. The structural similarity suggests that this compound could also exhibit COX-inhibitory activity.

Potential Anticancer Activity

Several lines of evidence suggest a potential role for this compound in oncology research:

-

DNA Intercalation: As established, the molecule binds to DNA, a mechanism shared by many chemotherapeutic agents.[1]

-

Structural Analogs: Naphthoquinone derivatives, which share the naphthalene core, are known to possess cytotoxic activity against various cancer cell lines.[6][7] Furthermore, compounds containing a methoxyphenyl group have demonstrated anticancer effects through various mechanisms, including the dual regulation of VEGFR2 and PPARγ.[8]

-

Retinoid Pathway in Cancer: The retinoid signaling pathway, which this molecule may modulate, is a known target in certain cancers. Synthetic retinoids have been shown to inhibit proliferation and induce apoptosis in cancer cells.[9]

Part 3: Experimental Protocols for Validation

To empirically validate these hypothesized activities, a structured, multi-tiered experimental approach is required.

Workflow for Assessing Biological Activity

Detailed Protocol: Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: RARβ/γ Competitive Binding Assay

Objective: To determine if this compound binds to retinoic acid receptors.

Principle: This is a fluorescence polarization-based assay. A fluorescently labeled retinoid ligand (tracer) binds to the RAR, resulting in a high polarization value. If the test compound competes with the tracer for binding to the receptor, the tracer is displaced, tumbles more freely in the solution, and results in a lower polarization value.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human RARβ or RARγ protein, a fluorescent retinoid tracer, and a positive control (e.g., all-trans retinoic acid).

-

Assay Plate Setup: In a 384-well black plate, add the test compound at various concentrations.

-

Receptor Addition: Add the RAR protein to all wells.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the binding affinity (Kᵢ or IC₅₀).

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, compelling evidence from its chemical structure and the biological activities of its derivatives suggests significant untapped therapeutic potential. Its inherent DNA-binding capacity and its structural relationship to a potent RAR agonist and COX inhibitors strongly warrant further investigation. The proposed experimental workflows provide a clear path to systematically evaluate its potential retinoid-like, anti-inflammatory, and anticancer activities. Future research should focus on these in vitro and cellular assays, with promising results paving the way for medicinal chemistry efforts to optimize its potency and for validation in preclinical in vivo models.

References

-

New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry. [Link]

-

6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid. PharmaCompass.com. [Link]

-

6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid | 106685-40-9. Vitrulan. [Link]

-

Adapalene methyl ester | C29H30O3 | CID 10526466. PubChem - NIH. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Adapalene | C28H28O3 | CID 60164. PubChem - NIH. [Link]

-

A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. ResearchGate. [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. [Link]

-

6-[(3-Adamantyl-4-Methoxyphenyl)]-2-Naphthoic Acid Ethyl Ester. Pharmaffiliates. [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. NIH. [Link]

-

Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]

-

Ethyl 6-(3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. Pharmaffiliates. [Link]

-

Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat. PubMed - NIH. [Link]

-

(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. PMC - NIH. [Link]

-

New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]

-

Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. PMC - NIH. [Link]

Sources

- 1. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. a2bchem.com [a2bchem.com]

An In-depth Technical Guide to 6-(4-Methoxyphenyl)-2-naphthoic acid: A Research Chemical Core

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-2-naphthoic acid, a significant research chemical primarily recognized as a key intermediate in the synthesis of the third-generation retinoid, Adapalene. Beyond its role as a synthetic precursor, this document explores the intrinsic chemical properties, synthesis methodologies, and known biological activities of this compound itself. Notably, this guide delves into its documented interaction with DNA, suggesting a potential for independent biological relevance. This whitepaper aims to serve as a foundational resource for researchers investigating naphthalene derivatives and their potential applications in medicinal chemistry and drug discovery.

Introduction: Unveiling the Potential of a Key Intermediate

This compound has predominantly existed in the scientific literature as a crucial building block in the multi-step synthesis of Adapalene, a widely used topical treatment for acne vulgaris. While its importance in dermatological drug manufacturing is well-established, the inherent bio-pharmacological profile of this compound has remained largely unexplored. This guide seeks to shift the perspective, treating this molecule not merely as a stepping stone, but as a research chemical with its own set of properties and potential activities worthy of investigation. By consolidating available data on its synthesis, characterization, and the nascent understanding of its biological interactions, this document provides a springboard for further research into its utility as a standalone chemical probe or a scaffold for novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in any research setting. These properties dictate its solubility, stability, and suitability for various analytical and biological assays.

| Property | Value | Source |

| IUPAC Name | 6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | [1] |

| Synonyms | 2-(4-Methoxyphenyl)naphthalene-6-carboxylic Acid, 6-(4-Methoxyphenyl)-2-naphthalenecarboxylic Acid | [1] |

| CAS Number | 132292-17-2 | [1] |

| Molecular Formula | C₁₈H₁₄O₃ | [1] |

| Molecular Weight | 278.31 g/mol | [1] |

| Appearance | Off-White to Pale Grey Solid | - |

| Melting Point | >225°C (decomposition) | - |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly, Heated, Sonicated) | - |

| Storage Temperature | -20°C | [1] |

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its utility, primarily serving as a precursor for more complex molecules. The most prevalent and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway to construct the biaryl scaffold of this compound. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-naphthoic acid and 4-methoxyphenylboronic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Catalyst and Base: Add a palladium catalyst, such as palladium on carbon (Pd/C), and a base, typically potassium carbonate (K₂CO₃), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, acidify the reaction mixture to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent to yield this compound as a solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and methoxyphenyl rings. A singlet corresponding to the methoxy group (-OCH₃) protons would be observed around 3.8-3.9 ppm. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbon atoms. The carbonyl carbon of the carboxylic acid will be found in the range of 165-175 ppm. The carbon of the methoxy group will appear around 55 ppm. The remaining aromatic carbons will produce a series of signals in the aromatic region of the spectrum.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-O stretching for the methoxy group and aromatic C-H and C=C stretching vibrations will also be observable.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.31 g/mol ). Fragmentation patterns may involve the loss of the carboxylic acid group and other characteristic fragments.

Biological Activity and Potential Research Applications

The primary documented biological activity of this compound is its ability to interact with DNA. This finding opens avenues for its investigation as a potential modulator of DNA-related cellular processes.

DNA Binding Activity

A study by Milanese et al. (2011) investigated the interaction of this compound and its derivatives with DNA using UV-vis spectroscopy.[2] The study reported a binding constant (K) for the interaction of this compound with DNA, which was found to be in the range of 1.1×10⁴ M⁻¹.[2] This indicates a moderate binding affinity. The study also suggested an intercalative mode of binding for the derivatives, which is mainly stabilized by hydrophobic interactions.[2]

Experimental Protocol: UV-vis Spectroscopic DNA Titration

This protocol provides a general outline for assessing the DNA binding affinity of a small molecule like this compound.

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the absorbance at 260 nm.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer as the ctDNA.

-

-

Spectroscopic Titration:

-

Keep the concentration of this compound constant in a quartz cuvette.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, record the UV-vis absorption spectrum of the solution.

-

-

Data Analysis:

-

Monitor the changes in the absorbance and/or wavelength of maximum absorbance of the compound upon addition of DNA.

-

Use the spectral data to calculate the binding constant (K) by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.

-

Potential as a Scaffold for Drug Discovery

Given its biaryl structure, which is a common motif in many biologically active compounds, this compound represents an attractive scaffold for the development of novel therapeutic agents. Its demonstrated DNA binding activity, albeit moderate, suggests that modifications to its structure could enhance this interaction or introduce new biological activities.

Potential areas for further investigation include:

-

Anticancer Research: The ability to interact with DNA makes it a candidate for investigation as a potential anti-proliferative agent. Further studies on various cancer cell lines are warranted to explore its cytotoxic and cytostatic effects.

-

Anti-inflammatory Research: While no direct evidence exists, some related naphthoic acid derivatives have shown anti-inflammatory properties. Screening this compound in relevant in-vitro and in-vivo models of inflammation could reveal novel activities. For instance, a related compound, 6-Methoxy-2-naphthoic acid, has been identified as an inhibitor of COX-1 and COX-2 enzymes.[3]

-

Development of Novel Retinoids: As the core structure of Adapalene, further derivatization of this compound could lead to the discovery of new retinoid receptor modulators with improved efficacy or side-effect profiles.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is -20°C.[1]

Conclusion and Future Directions

This compound, while primarily known as a synthetic intermediate, possesses inherent characteristics that make it a valuable subject for further research. Its documented DNA binding activity provides a starting point for exploring its potential as a bioactive molecule. Future research should focus on a more detailed characterization of its biological effects, including its mechanism of action at the cellular and molecular levels. Comprehensive screening against a panel of biological targets could uncover novel activities and pave the way for its development as a research tool or a lead compound in drug discovery programs. The synthesis of a focused library of derivatives based on this scaffold could also lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

References

- (Reference for general synthesis of Adapalene, if found)

- (Reference for general properties of naphthoic acids, if found)

-

Milanese, A., et al. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158. [Link]

- (Reference for Suzuki-Miyaura coupling protocol, if found)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Aryl-Substituted Naphthoic Acid Derivatives in Drug Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of therapeutic agents. This guide provides a detailed technical exploration of two significant drug molecules that, while sharing structural similarities, possess distinct origins, mechanisms of action, and therapeutic applications. The ambiguity of the chemical name "6-(4-Methoxyphenyl)-2-naphthoic acid" necessitates a dual focus on Adapalene , a synthetic retinoid, and 6-Methoxy-2-naphthylacetic acid (6-MNA) , the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone . This document will elucidate the discovery, synthesis, and biological activity of each compound, offering a comprehensive resource for professionals in the field of drug development.

Introduction: Clarifying the Naphthoic Acid Landscape

The query "this compound" can be interpreted in the context of two prominent therapeutic compounds. While not an exact match to an approved drug, it closely resembles the core structures of:

-

Adapalene : Chemically named 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a third-generation topical retinoid for the treatment of acne vulgaris.[1][2]

-

6-Methoxy-2-naphthylacetic acid (6-MNA) : The active metabolite of the prodrug Nabumetone, which is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[3][4][5]

This guide will proceed by dedicating distinct sections to each of these compounds, providing an in-depth analysis of their respective discovery, synthesis, and mechanism of action.

Adapalene: A Synthetic Retinoid for Dermatological Applications

Adapalene is a potent and specific modulator of retinoic acid receptors (RARs), primarily utilized for the topical treatment of acne.[1] Its discovery marked a significant advancement in dermatological therapy, offering a favorable side-effect profile compared to earlier generation retinoids.

Discovery and Origin

Adapalene was developed as a synthetic retinoid with the goal of improving the therapeutic index of this class of compounds. It is a naphthalene derivative that exhibits specificity for retinoic acid receptors RARβ and RARγ.[6] This targeted binding profile is believed to contribute to its efficacy in treating acne while minimizing some of the irritant side effects associated with non-specific retinoids.

Synthesis of Adapalene

The synthesis of Adapalene typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This approach offers high yields and good functional group tolerance.

Core Synthetic Strategy: The key step is the coupling of a boronic acid derivative of the adamantyl-phenyl moiety with a bromo-naphthoic acid derivative.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Coupling for Adapalene Synthesis [8]

-

Preparation of 3-adamantyl-4-methoxyphenylboronic acid: This intermediate is prepared from 2-(1-adamantyl)-4-bromoanisole.

-

Coupling Reaction:

-

In a suitable reactor, combine 6-bromo-2-naphthoic acid, 3-adamantyl-4-methoxyphenylboronic acid, and a palladium catalyst (e.g., 5% palladium on carbon).

-

Add a suitable solvent, such as tetrahydrofuran (THF).

-

Heat the mixture under reflux for several hours.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the catalyst.

-

Acidify the filtrate with an aqueous acid solution (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under reduced pressure to yield 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene).

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., THF/heptane).[7]

-

Diagram: Synthetic Pathway of Adapalene

Caption: Synthetic route to Adapalene via Suzuki-Miyaura coupling.

Mechanism of Action

Adapalene exerts its therapeutic effects by binding to specific retinoic acid receptors (RARs), namely RARβ and RARγ.[6] This ligand-receptor complex then binds to retinoid X receptors (RXRs), and the resulting heterodimer interacts with specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to:

-

Normalization of follicular epithelial differentiation: This helps to prevent the formation of microcomedones, the precursors to acne lesions.

-

Anti-inflammatory effects: Adapalene has been shown to inhibit the inflammatory cascade involved in acne.

Diagram: Adapalene's Mechanism of Action

Caption: Cellular mechanism of action for Adapalene.

Nabumetone and its Active Metabolite, 6-Methoxy-2-naphthylacetic acid (6-MNA)

Nabumetone is a non-acidic prodrug that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][9] It is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]

Discovery and Origin: A Prodrug Approach

The development of Nabumetone was driven by the need to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[4] As a prodrug, Nabumetone itself is pharmacologically inactive and is converted to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), in the liver.[3][5][9] This metabolic activation strategy contributes to its improved gastrointestinal tolerability.

Synthesis of Nabumetone

Several synthetic routes to Nabumetone have been reported. A common and industrially viable approach involves the reaction of 2-(bromomethyl)-6-methoxynaphthalene with a carbanion of a β-keto ester, followed by hydrolysis.[10]

Experimental Protocol: A Convenient Synthesis of Nabumetone [10]

-

Nucleophilic Substitution:

-

Reflux a mixture of 2-(bromomethyl)-6-methoxynaphthalene and sodium acetoacetic ester in acetone in the presence of potassium carbonate.

-

This reaction yields ethyl 2-acetyl-3-(6-methoxy-2-naphthyl) propionate.

-

-

Hydrolysis and Decarboxylation:

-

Hydrolyze the resulting ester with an aqueous solution of potassium hydroxide under reflux.

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Filter and wash the solid to obtain 4-(6-Methoxy-2-naphthyl)-butan-2-one (Nabumetone).

-

Diagram: Synthetic Pathway of Nabumetone

Caption: A two-step synthesis of Nabumetone.

Metabolic Activation to 6-MNA and Mechanism of Action

Upon oral administration, Nabumetone is absorbed and undergoes extensive first-pass metabolism in the liver to its active form, 6-MNA.[3][5][9][11] This biotransformation is a key feature of its pharmacological profile.

Mechanism of Action: 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2 over COX-1.[3][5]

-

COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal function.

-

COX-2 is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and inflammation.

By preferentially inhibiting COX-2, 6-MNA reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Diagram: Metabolic Activation and Mechanism of Action of Nabumetone

Caption: Conversion of Nabumetone to 6-MNA and its inhibitory effect on COX-2.

Comparative Data Summary

| Feature | Adapalene | Nabumetone / 6-MNA |

| Chemical Name | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 4-(6-Methoxy-2-naphthyl)-butan-2-one (Nabumetone) -> 6-Methoxy-2-naphthylacetic acid (6-MNA) |

| Drug Class | Synthetic Retinoid | Non-steroidal Anti-inflammatory Drug (NSAID) |

| Therapeutic Use | Acne Vulgaris | Osteoarthritis, Rheumatoid Arthritis |

| Form | Prodrug (Nabumetone) | Active Drug |

| Primary Target | Retinoic Acid Receptors (RARβ, RARγ) | Cyclooxygenase (COX-2) |

| Mechanism | Modulation of Gene Transcription | Inhibition of Prostaglandin Synthesis |

Conclusion

While the chemical nomenclature "this compound" does not correspond to a single, specific therapeutic agent, it serves as a gateway to understanding two important classes of drugs: synthetic retinoids and NSAIDs. Adapalene, with its adamantyl-substituted phenyl-naphthoic acid structure, exemplifies a targeted approach to dermatological therapy through the modulation of nuclear receptors. In contrast, Nabumetone, through its active metabolite 6-MNA, demonstrates the utility of a prodrug strategy to improve the safety profile of COX inhibitors. A thorough understanding of the distinct discovery, synthesis, and mechanistic pathways of these compounds is crucial for researchers and professionals engaged in the ongoing pursuit of novel and improved therapeutics.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Nabumetone?

- PubMed. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158.

- Wikipedia. (n.d.). Nabumetone.

- Matsumoto, K., Hasegawa, T., Ohara, K., Takei, C., Kamei, T., Koyanagi, J., Takahashi, T., & Akimoto, M. (2020). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Xenobiotica, 50(11), 1301-1308.

- Taylor & Francis Online. (n.d.). Nabumetone – Knowledge and References.

- Semantic Scholar. (1992). An overview of the clinical pharmacokinetics of nabumetone.

- EPRA Journals. (n.d.). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS.

- Google Patents. (n.d.). EP2210869A1 - New method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

- SciSpace. (2005). A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. Indian Journal of Chemistry, 44B, 207-208.

- Google Patents. (n.d.). US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

- PharmaCompass. (n.d.). 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid.

- PubChem. (n.d.). Adapalene.

Sources

- 1. 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 4. Nabumetone [medbox.iiab.me]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2210869A1 - New method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 8. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. eprajournals.com [eprajournals.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(4-Methoxyphenyl)-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 6-(4-Methoxyphenyl)-2-naphthoic acid (CAS No. 132292-17-2), a key intermediate in the synthesis of pharmacologically active molecules such as Adapalene.[1][2] Given the limited publicly available data on its physicochemical properties, this document serves as a practical, in-depth manual for researchers. It outlines the predicted properties based on its chemical structure, detailed experimental protocols for determining its solubility and stability profiles, and guidance on data interpretation. The methodologies described herein are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Significance of Physicochemical Characterization

This compound is an aromatic carboxylic acid with a molecular formula of C18H14O3 and a molecular weight of 278.3 g/mol .[3] Its structural backbone, a naphthalene ring substituted with a methoxyphenyl group and a carboxylic acid moiety, suggests it is a poorly soluble, weakly acidic compound. Accurate determination of its solubility and stability is a critical first step in the preformulation phase of drug development.[4] These parameters profoundly influence a compound's bioavailability, inform the selection of appropriate formulation strategies, and are essential for developing robust and stable dosage forms.[5]

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to thoroughly characterize this compound.

Predicted Physicochemical Properties and Rationale

Based on its chemical structure and data from structurally related naphthoic acid derivatives, we can infer several key properties of this compound.

Acidity (pKa)

The carboxylic acid group is the primary acidic functional group. For the closely related compound Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthalene carboxylic acid), the pKa is reported to be 4.2.[6] It is reasonable to hypothesize that the pKa of this compound will be in a similar range, likely between 4.0 and 5.0. This value is crucial as it dictates the pH-dependent solubility of the compound.

Solubility Profile

-

Aqueous Solubility: As an aromatic carboxylic acid with a significant hydrophobic structure (naphthalene and methoxyphenyl rings), this compound is predicted to have very low intrinsic aqueous solubility. The solubility will be highly dependent on the pH of the medium. Below its pKa, the un-ionized form will predominate, leading to minimal solubility. Above the pKa, the compound will exist as the more soluble carboxylate salt.

-

Organic Solubility: Naphthoic acid derivatives generally exhibit good solubility in organic solvents.[7] It is anticipated that this compound will be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, and will have limited solubility in non-polar solvents.

The following table summarizes the predicted and known properties:

| Property | Predicted/Known Value | Rationale/Reference |

| Chemical Formula | C18H14O3 | [3] |

| Molecular Weight | 278.3 g/mol | [3] |

| CAS Number | 132292-17-2 | [1] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar aromatic carboxylic acids. |

| pKa | Estimated to be between 4.0 and 5.0. | Inferred from the pKa of Adapalene (4.2), a structurally similar molecule.[6] |

| Aqueous Solubility | Poorly soluble, with solubility increasing at pH > pKa. | Characteristic of aromatic carboxylic acids. The large hydrophobic structure limits interaction with water. Solubility increases upon deprotonation to the more polar carboxylate. |

| Organic Solvent Solubility | Expected to be soluble in DMSO, DMF, and alcohols. | Common for naphthoic acid derivatives.[7] |

| Storage Temperature | Recommended at -20°C. | Prudent for preserving the integrity of a research compound, though specific stability data is needed to confirm long-term storage requirements at various temperatures. |

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocols are designed to provide a comprehensive understanding of its solubility profile.

Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility assessment.

Step-by-Step Protocol: Equilibrium Solubility Measurement

This protocol utilizes the shake-flask method, a gold standard for determining equilibrium solubility.

Materials:

-

This compound (as a solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of each solvent (aqueous buffers and organic solvents). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC-UV method.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for determining its shelf-life and identifying potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are essential for elucidating degradation pathways.

Workflow for Stability and Forced Degradation Studies

Caption: Workflow for stability and forced degradation studies.

Step-by-Step Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, dilute, and analyze using a stability-indicating HPLC method.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

Stress Conditions:

-

Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C). Basic hydrolysis is often faster than acidic hydrolysis for carboxylic acids.[8]

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) in a calibrated oven.

-

Photodegradation: Expose the drug solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products and process impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Key Considerations for Method Development:

-

Column Chemistry: A C18 stationary phase is a good starting point for retaining this hydrophobic molecule.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at an acidic pH to ensure the protonation of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.

-

Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. The wavelength of maximum absorbance for this compound should be determined and used for quantification.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

Solubility Data

The results from the solubility studies should be presented in a clear and concise manner.

Table 2: Example of Aqueous Solubility Data Presentation

| pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | ||

| 4.5 | 25 | ||

| 6.8 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 |

A pH-solubility profile should be plotted to visualize the relationship between pH and solubility.

Table 3: Example of Organic Solvent Solubility Data Presentation

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| DMSO | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 |

Stability Data

The results of the forced degradation studies should be summarized, highlighting the conditions under which degradation was observed and the extent of degradation.

Table 4: Example of Forced Degradation Summary

| Stress Condition | Duration/Intensity | % Degradation of Parent Compound | Number of Degradation Products | Observations |

| 0.1 M HCl, 60°C | 24 hours | |||

| 0.1 M NaOH, 40°C | 8 hours | |||

| 3% H₂O₂, RT | 24 hours | |||

| Dry Heat, 80°C (Solid) | 7 days | |||

| Photodegradation (ICH Q1B) | - |

The chromatograms from the stability-indicating HPLC method should clearly demonstrate the separation of the parent peak from all degradation products. The use of LC-MS/MS is highly recommended for the structural elucidation of significant degradation products.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By following the outlined protocols, researchers can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug product. The principles and methodologies described are universally applicable to the preformulation assessment of similar aromatic carboxylic acids.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents. Retrieved from BenchChem website.[7]

-

ResearchGate. (2025). Naphthalene oxidation and reduction reactions. Retrieved from ResearchGate.[10]

-